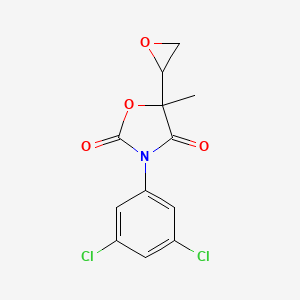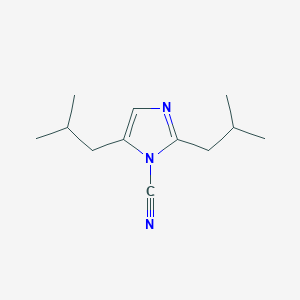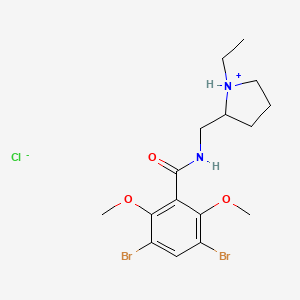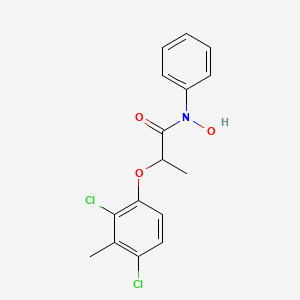![molecular formula C10H18O3 B14415041 4-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]butan-2-one CAS No. 81253-19-2](/img/structure/B14415041.png)
4-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]butan-2-one is an organic compound with the molecular formula C10H18O3 It is a ketone derivative featuring a dioxolane ring, which is a five-membered ring containing two oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]butan-2-one typically involves the condensation of propan-2-one with formaldehyde and propane-2-thiol in the presence of sodium hydroxide. The reaction is carried out at room temperature (20°C) and yields a mixture of products, including 4-[(propan-2-yl)sulfanyl]butan-2-one .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions for large-scale synthesis. This includes controlling the temperature, concentration of reagents, and reaction time to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dioxolane ring can participate in substitution reactions, where one of the oxygen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require acidic or basic conditions, depending on the nature of the substituent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]butan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]butan-2-one involves its interaction with various molecular targets. The dioxolane ring and ketone group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways and processes. Specific pathways and targets would depend on the context of its use, such as in medicinal chemistry or enzymatic studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Propan-2-yl-1,3-dioxolan-2-one: This compound shares the dioxolane ring but differs in the substitution pattern.
4-[(Propan-2-yl)sulfanyl]butan-2-one: Similar in structure but contains a sulfanyl group instead of the dioxolane ring.
Uniqueness
4-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]butan-2-one is unique due to its combination of a dioxolane ring and a ketone group, which imparts distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.
Eigenschaften
CAS-Nummer |
81253-19-2 |
|---|---|
Molekularformel |
C10H18O3 |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
4-(2-propan-2-yl-1,3-dioxolan-2-yl)butan-2-one |
InChI |
InChI=1S/C10H18O3/c1-8(2)10(5-4-9(3)11)12-6-7-13-10/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
PHDWGMMOOIMSNL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1(OCCO1)CCC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![10-[4-Butyl-2,3-bis(hydroxymethyl)cyclohexyl]decan-1-OL](/img/structure/B14414984.png)


![Benzenecarbothioamide, N-[(1R)-1-phenylethyl]-](/img/structure/B14415004.png)

![N-6-Oxabicyclo[3.2.2]non-8-en-7-ylidenehydroxylamine](/img/structure/B14415010.png)


![(4E)-4-[(2-Aminoethyl)imino]pentan-2-one](/img/structure/B14415027.png)
![N-(2-Methylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14415033.png)

